3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core substituted with fluorophenyl, methoxyphenyl, and carboxamide groups. Its structural uniqueness lies in the combination of electron-withdrawing (4-fluorophenyl) and electron-donating (4-methoxyphenyl) substituents, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-27-14-8-4-11(5-9-14)15-10-16(12-2-6-13(22)7-3-12)25-21-17(15)18(23)19(28-21)20(24)26/h2-10H,23H2,1H3,(H2,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWDVNGSCHDJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound belonging to the thieno[2,3-b]pyridine class, characterized by its unique fused thiophene and pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. Its molecular formula is C21H16FN3O2S, with a molecular weight of 393.44 g/mol.
Anticancer Properties
Several studies have investigated the anticancer activity of thieno[2,3-b]pyridine derivatives. Notably, compounds within this class have demonstrated significant inhibitory effects on cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against various tumor cell lines, indicating strong anticancer potential. The mechanism of action often involves the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
Table 1: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.48 | Inhibition of tubulin polymerization |
| Compound B | A549 | 1.76 | Cell cycle arrest at G2/M phase |
| Compound C | MCF-7 | 5.33 | Pro-apoptotic effects |
Anti-inflammatory Effects
In addition to its anticancer properties, 3-amino derivatives have shown promise in anti-inflammatory applications. Research indicates that certain thieno[2,3-b]pyridine compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, one study demonstrated that a derivative significantly reduced LPS-induced TNF-alpha release in vitro and in vivo models, highlighting its potential as an anti-inflammatory agent .
Table 2: Anti-inflammatory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Model | Effect Observed |
|---|---|---|
| Compound D | BV-2 Cells | Inhibition of TNF-alpha release |
| Compound E | Mice Model | Reduced microglial activation |
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways associated with cancer progression and inflammation.
- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation during cell division.
- Cytokine Modulation : The compound may inhibit signaling pathways that lead to the production of inflammatory cytokines.
- Cell Cycle Regulation : By affecting key regulatory proteins involved in the cell cycle, it can induce apoptosis in cancer cells.
Case Studies
A recent study focused on the structural optimization of thieno[2,3-b]pyridine derivatives for enhanced biological activity. The researchers synthesized several analogs and evaluated their effects on various cancer cell lines and inflammatory models. The most promising candidates exhibited not only potent anticancer effects but also significant anti-inflammatory properties, suggesting a dual therapeutic potential.
Example Case Study Findings:
- Compound X was found to reduce tumor growth by 50% in xenograft models.
- Compound Y demonstrated a significant reduction in inflammatory markers in LPS-challenged mice.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs involve substitutions at positions 3, 4, 6, and the carboxamide side chain. Below is a comparative analysis:
Key Observations :
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups in increase solubility but may reduce receptor binding affinity due to steric hindrance.
- Halogen Substituents : Bromine in adds molecular weight and polarizability, possibly enhancing halogen bonding in target interactions.
Physicochemical and Pharmacological Properties
Melting Points and Stability
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
